molecular formula C17H16N2O4 B4347490 methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate

methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate

Cat. No.: B4347490
M. Wt: 312.32 g/mol
InChI Key: JANWLSGGHCKVNF-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate is a heterocyclic compound belonging to the pyran family. This compound is notable for its complex structure, which includes multiple functional groups such as acetyl, amino, cyano, and carboxylate, making it a versatile molecule in synthetic organic chemistry. Its unique structure allows for a wide range of chemical reactions and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate typically involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This reaction is carried out in the presence of a catalytic amount of morpholine in propan-2-ol. The reaction conditions are mild, usually conducted at room temperature, and the reaction proceeds smoothly to yield the desired pyran derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents, making it a subject of interest in drug discovery and development.

    Medicine: Its structural analogs are investigated for their pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The specific pathways and targets depend on the functional groups present and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-acetyl-6-amino-4-(4-methylphenyl)-4H-pyran-2-carboxylate: Lacks the cyano group, which affects its reactivity and applications.

    Ethyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, influencing its solubility and reactivity.

    Methyl 3-acetyl-6-amino-5-cyano-4-phenyl-4H-pyran-2-carboxylate: Lacks the methyl group on the phenyl ring, which can alter its steric and electronic properties.

Uniqueness

Methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of the cyano group, in particular, enhances its potential as a precursor for further chemical modifications and the development of bioactive compounds.

Properties

IUPAC Name

methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-9-4-6-11(7-5-9)14-12(8-18)16(19)23-15(17(21)22-3)13(14)10(2)20/h4-7,14H,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANWLSGGHCKVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)C)C(=O)OC)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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